molecular formula C20H23N5O2S B2965339 1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448029-15-9

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2965339
CAS RN: 1448029-15-9
M. Wt: 397.5
InChI Key: RHTNHRCTVQGPRP-UHFFFAOYSA-N
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Description

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Research efforts have been dedicated to synthesizing novel pyridine, naphthyridine, and urea derivatives. For instance, Abdelrazek et al. (2010) explored the synthesis of new derivatives through dimerization and coupling reactions involving furan or thiophen-2-yl components, leading to the creation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek, Kassab, Metwally, & Sobhy, 2010). These processes underline the compound's utility in generating diverse chemical entities with potential biological activities.

Antimicrobial and Anticancer Activities

Compounds bearing thiophen-2-yl and urea functionalities have been evaluated for their antimicrobial and anticancer activities. Elewa et al. (2021) synthesized compounds via a one-step reaction and assessed their antibacterial and antitumor potential, highlighting the significance of structural modifications to enhance biological efficacy (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Inhibition of Biological Targets

The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, demonstrates the compound's relevance in drug discovery. Chen et al. (2010) detailed the synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, showcasing the compound's application in developing therapeutics targeting specific biological pathways (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Molecular Docking and Computational Studies

Compounds with similar structures have been the subject of molecular docking and computational studies to predict their interactions with biological targets and to assess their potential biological activities. El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra analysis, and molecular docking studies of a related compound, providing insights into its possible inhibitory activity against specific enzymes (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

properties

IUPAC Name

1-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-19-16-7-2-1-6-15(16)17(14-21-20(27)22-18-8-5-13-28-18)23-25(19)12-11-24-9-3-4-10-24/h1-2,5-8,13H,3-4,9-12,14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTNHRCTVQGPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

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